![molecular formula C12H10ClNO3 B1271162 N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide CAS No. 447398-67-6](/img/structure/B1271162.png)
N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide typically involves the reaction of 4-(chloromethyl)-2-oxochromen-7-amine with acetic anhydride . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
The process would be optimized for yield and purity, and may involve additional steps such as solvent recovery and waste management .
Chemical Reactions Analysis
Types of Reactions
N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of N-[4-(substituted-methyl)-2-oxochromen-7-yl]acetamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide can be compared with other chromen-2-one derivatives:
N-[4-(bromomethyl)-2-oxochromen-7-yl]acetamide: Similar structure but with a bromine atom instead of chlorine.
N-[4-(methyl)-2-oxochromen-7-yl]acetamide: Lacks the halogen atom, leading to different reactivity.
N-[4-(hydroxymethyl)-2-oxochromen-7-yl]acetamide: Contains a hydroxyl group instead of a halogen, affecting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities .
Properties
IUPAC Name |
N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)14-9-2-3-10-8(6-13)4-12(16)17-11(10)5-9/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZQSJKIOFTYIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368713 |
Source


|
| Record name | N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447398-67-6 |
Source


|
| Record name | N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)
![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)
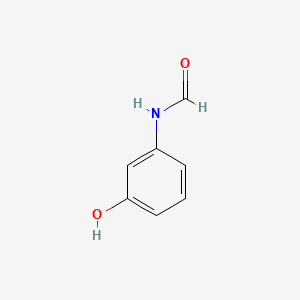
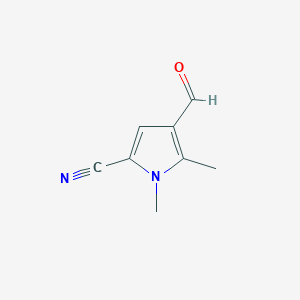
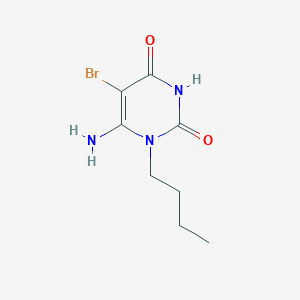
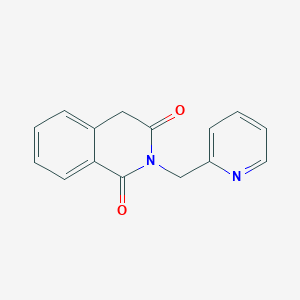
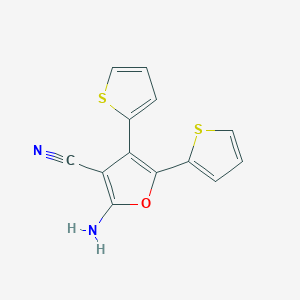

![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)
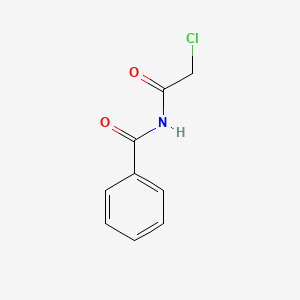
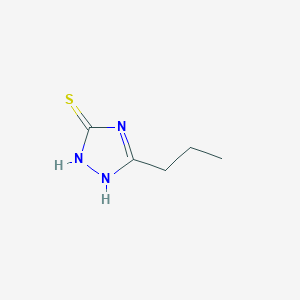
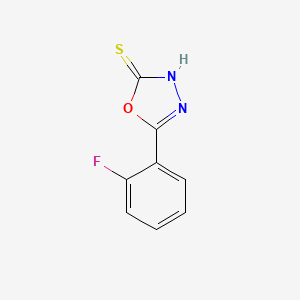
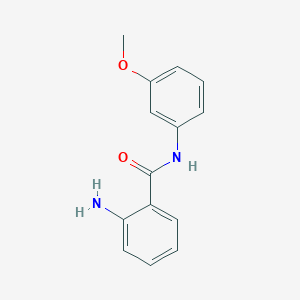
![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
